N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound characterized by its triazine core substituted with phenylsulfonyl and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the sequential substitution of the chlorides on cyanuric chloride with phenylsulfonyl and benzenesulfonamide groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing sulfonyl groups.
Oxidation and Reduction: The phenylsulfonyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the triazine core, while oxidation reactions may modify the sulfonyl groups.
Scientific Research Applications
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form strong interactions with amino acid residues, potentially inhibiting enzyme activity or altering protein function. The triazine core provides a stable scaffold that can be modified to enhance these interactions .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide: Unique due to its specific substitution pattern on the triazine core.
Other Triazine Derivatives: Compounds with different substituents on the triazine ring, such as alkyl or halogen groups.
Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic cores.
Uniqueness
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to the combination of phenylsulfonyl and benzenesulfonamide groups on the triazine core, which imparts distinct chemical properties and potential biological activities.
Properties
CAS No. |
62752-16-3 |
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Molecular Formula |
C21H16N4O6S3 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[4,6-bis(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O6S3/c26-32(27,16-10-4-1-5-11-16)20-22-19(25-34(30,31)18-14-8-3-9-15-18)23-21(24-20)33(28,29)17-12-6-2-7-13-17/h1-15H,(H,22,23,24,25) |
InChI Key |
VBQQKGXCFOEXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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